2-(difluoromethyl)-2H-indazol-5-amine hydrochloride
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Overview
Description
2-(difluoromethyl)-2H-indazol-5-amine hydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluoromethyl group attached to an indazole ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-2H-indazol-5-amine hydrochloride typically involves the introduction of the difluoromethyl group onto the indazole ring. One common method is the late-stage difluoromethylation, which can be achieved through various metal-based methods. These methods can transfer the CF2H group to C(sp2) sites both in stoichiometric and catalytic modes . The difluoromethylation of C(sp2)–H bonds has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using novel non-ozone depleting difluorocarbene reagents. These protocols have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-2H-indazol-5-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group or the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-indazole oxides, while substitution reactions can produce a variety of substituted indazole derivatives.
Scientific Research Applications
2-(difluoromethyl)-2H-indazol-5-amine hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-2H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, which enhances the compound’s ability to interact with biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Difluoromethylornithine: Known for its use as an ornithine decarboxylase inhibitor.
Trifluoromethyl-containing drugs: These include various FDA-approved drugs that exhibit unique pharmacological activities due to the presence of trifluoromethyl groups.
Uniqueness
2-(difluoromethyl)-2H-indazol-5-amine hydrochloride is unique due to its specific structural features, such as the indazole ring and the difluoromethyl group. These features confer distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2064122-33-2 |
---|---|
Molecular Formula |
C8H8ClF2N3 |
Molecular Weight |
219.6 |
Purity |
95 |
Origin of Product |
United States |
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